4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s methanesulfonyl and methoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-methanesulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-methanesulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for distinct interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-12-4-3-5-13-14(12)17-16(23-13)18-15(19)10-6-8-11(9-7-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHROLJRQUCLEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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